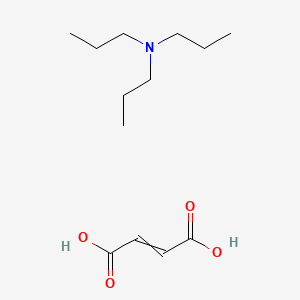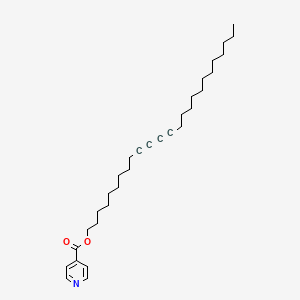
Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a long aliphatic chain with two triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate typically involves the reaction of 10,12-pentacosadiyn-1-ol with pyridine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and nanomaterials.
Mécanisme D'action
The mechanism of action of Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain and pyridine ring allow it to interact with cell membranes and proteins, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(10,12-Pentacosadiynyl)pyridinium bromide: A similar compound with a bromide ion instead of the carboxylate group.
10,12-Pentacosadiyn-1-ol: A precursor in the synthesis of Pentacosa-10,12-diyn-1-YL pyridine-4-carboxylate.
Uniqueness
This compound is unique due to its combination of a long aliphatic chain with two triple bonds and a pyridine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
92449-87-1 |
|---|---|
Formule moléculaire |
C31H47NO2 |
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
pentacosa-10,12-diynyl pyridine-4-carboxylate |
InChI |
InChI=1S/C31H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-34-31(33)30-25-27-32-28-26-30/h25-28H,2-12,17-24,29H2,1H3 |
Clé InChI |
QAHYMQVBNAIVOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#CC#CCCCCCCCCCOC(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


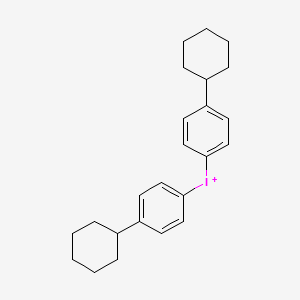

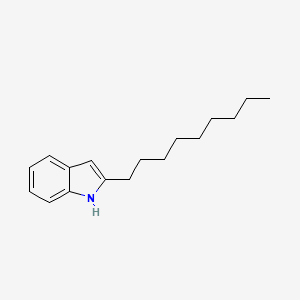

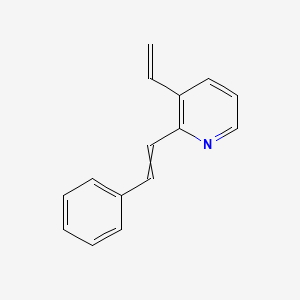
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)

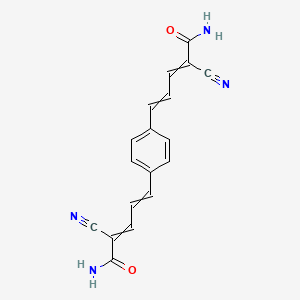
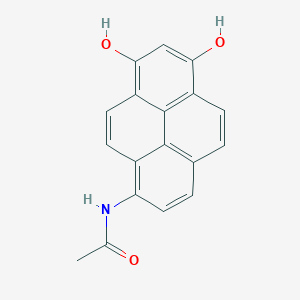
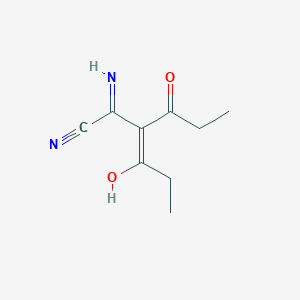
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
